Fmoc-Ala-(Dmb)Gly-OH
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Overview
Description
“Fmoc-Ala-(Dmb)Gly-OH” is a dipeptide that offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . It is extremely easy to use . The empirical formula is C29H30N2O7 and the molecular weight is 518.56 g/mol .
Synthesis Analysis
Standard coupling methods like PyBOP/DIPEA or DIPCDI/HOBt can be used for their introduction . An efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH is described . A double Boc protection is optimized for high material throughput, and the key Seyferth-Gilbert homologation is optimized to avoid racemization .Molecular Structure Analysis
The molecular structure of “Fmoc-Ala-(Dmb)Gly-OH” is represented by the empirical formula C29H30N2O7 .Chemical Reactions Analysis
“Fmoc-Ala-(Dmb)Gly-OH” is an excellent reagent for enhancing synthetic efficiency of glycine-containing peptides by Fmoc SPPS . The use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .Physical And Chemical Properties Analysis
“Fmoc-Ala-(Dmb)Gly-OH” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=1 in methanol) is -26.5 - -21.5 ° .Scientific Research Applications
Peptide Synthesis and Structure Analysis : Fmoc groups, including Fmoc-Ala-(Dmb)Gly-OH, are extensively used in peptide synthesis, especially in solid-phase peptide synthesis (SPPS) methods. A study demonstrated the use of Fmoc as an N-α-protecting group in the stepwise solid-phase synthesis of peptides, highlighting its role in the structural analysis of peptides via Raman spectroscopy (Larsen et al., 1993).
Targeted Drug Delivery : In another application, Fmoc-SPPS protocols were utilized for the development of novel PEGtide dendrons functionalized with mannose residues. These dendrons were evaluated for macrophage targeting, showcasing the potential of Fmoc-protected amino acids in creating targeted nanocarriers for drug delivery (Gao et al., 2013).
Antibiotic and Ligand Binding Studies : The binding constants of Fmoc-amino acid derivatives to antibiotics like ristocetin and teicoplanin were estimated using affinity capillary electrophoresis. This highlights another application of Fmoc-protected amino acids in understanding the interactions between antibiotics and ligands (Azad et al., 2004).
Difficult Sequence Synthesis : Fmoc-Aaa-(Dmb)Gly-OH dipeptides have been utilized to enhance synthetic efficiency in Fmoc SPPS of challenging hydrophobic peptides and in preventing aspartimide formation in peptides containing Asp-Gly sequences (Cardona et al., 2008).
Enzymatic Peptide Bond Formation Studies : Research involving Fmoc-protected amino acids, including Fmoc-Ala-OMe and Fmoc-Gly-OH, explored their coupling under the catalytic action of enzymes, contributing to the understanding of enzymatic peptide bond formation (Kuhl et al., 1992).
Safety And Hazards
properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDFPJNCCCPIHR-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala-(Dmb)Gly-OH |
Citations
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